3-Ethyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel Derivative Synthesis : Research has shown the synthesis of novel chromone-pyrimidine coupled derivatives using environmentally friendly catalysts. These derivatives demonstrate significant potential due to their varied biological activities, such as antifungal and antibacterial properties. This approach highlights the importance of combining pharmacophores to enhance biological activity and the use of green chemistry principles in synthesis (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Antimicrobial Properties : Another study elaborated on the synthesis of similar derivatives, evaluated their in vitro antifungal and antibacterial activities, and assessed their potential as oral drug candidates. One derivative was identified as a potent antibacterial compound, while another showed comparable antifungal activity to the standard drug miconazole. This research underscores the therapeutic potential of these compounds, including insights into their mechanism of action and safety profile (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Structural Analysis and Reaction Studies
Molecular Structure and Spectroscopy : Studies involving the molecular structure and vibrational spectra of tetrahydropyrimidine-2,4-dione derivatives have provided insights into their chemical properties. Theoretical calculations, such as HOMO-LUMO gap and NBO analysis, suggest these compounds are promising for non-linear optical applications. Such research illustrates the complex interplay between structure and function in these molecules (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
Chemical Reactions and Mechanisms : The reactivity of tetrahydropyrimidine-2,4-dione derivatives under various conditions has been a subject of interest, leading to the discovery of novel reaction pathways and the synthesis of complex molecules. For instance, the interaction with different reagents can result in ring expansion or nucleophilic substitution, highlighting the versatility of these compounds in synthetic chemistry (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).
Properties
IUPAC Name |
3-ethyl-6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h6,8H,2-5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVXPPLLXHEKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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